2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide
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Overview
Description
The compound “2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide" have been synthesized and structurally analyzed to understand their crystalline structure and bonding interactions. For instance, Sharma et al. (2019) synthesized a closely related compound and analyzed its crystal structure, highlighting intermolecular hydrogen bonds and C-H⋅⋅⋅π interactions, which could be relevant for designing materials with specific properties (Sharma et al., 2019).
Pharmacological Applications
Research into derivatives of the core structure, focusing on their potential as histamine H3 receptor antagonists, indicates significant pharmaceutical applications. Tozer et al. (1999) found that sulfonamide and sulfamide derivatives exhibit potent antagonistic activity, suggesting a pathway for developing new therapeutic agents (Tozer et al., 1999).
Antiviral Activities
The antiviral properties of related sulfonamide derivatives were explored by Chen et al. (2010), who synthesized compounds showing activity against tobacco mosaic virus. This research contributes to the development of novel antiviral agents (Chen et al., 2010).
Material Science Applications
In the field of materials science, compounds with the imidazole core have been used to synthesize polyimides with high thermal stability and excellent solubility, as reported by Ghaemy and Alizadeh (2009). This research is crucial for the development of new materials for electronics and coatings (Ghaemy & Alizadeh, 2009).
Chemical Synthesis and Reactivity
The versatility of the imidazole sulfide core in chemical synthesis is demonstrated by its involvement in various reactions, leading to the creation of new chemical entities with potential applications in organic synthesis and drug development. For example, Aouad et al. (2008) investigated the reactions of 4,5-diphenylimidazole-2-thione with various reagents, providing insights into regioselectivity and potential pathways for synthesizing novel compounds (Aouad et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUTEABXFGPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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